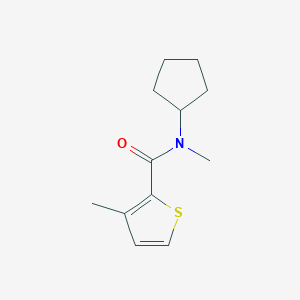
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a novel compound that has shown promising results in preclinical studies and has the potential to become an effective treatment option for patients suffering from neuropathic pain.
Mechanism of Action
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide works by inhibiting the activity of a specific protein called voltage-gated sodium channel Nav1.7. This protein is involved in the transmission of pain signals in the nervous system, and its inhibition by this compound results in a reduction in pain transmission. The compound has been shown to selectively target Nav1.7, with no significant effects on other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the excitability of sensory neurons, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of glial cells that contribute to pain hypersensitivity. These effects are thought to contribute to the analgesic effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is its selectivity for Nav1.7, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal studies, which is an important consideration for the development of a new drug. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One potential application is in the treatment of other types of pain, such as inflammatory pain or cancer-related pain. Another direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this novel compound to market as a treatment option for patients suffering from neuropathic pain.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting with the reaction of 2,4-dimethylphenylhydrazine with 4-hydroxypiperidine to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models, including mechanical and thermal hypersensitivity. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)13(3)18-8-6-14(19)7-9-18/h4-5,10,13-14,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUDKSBLJOGXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)

![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)



